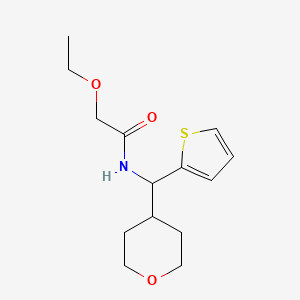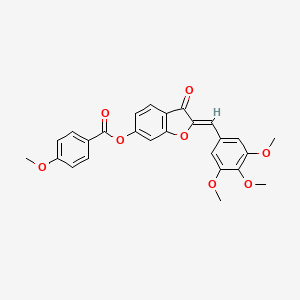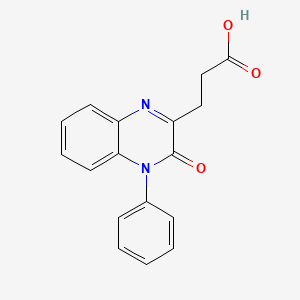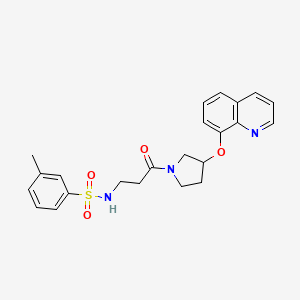![molecular formula C14H15ClN2O2 B2475819 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide CAS No. 1645410-00-9](/img/structure/B2475819.png)
2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonding between them. The presence of the various functional groups would likely result in a complex three-dimensional structure. The cyclopropyl group, in particular, would introduce strain into the molecule, which could have interesting effects on its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the chloro and methoxy groups could increase the compound’s polarity, affecting its solubility in different solvents. The cyano group could increase the compound’s reactivity, and the acetamide group could participate in hydrogen bonding, affecting the compound’s boiling and melting points .Wissenschaftliche Forschungsanwendungen
Metabolism and Environmental Impact
The comparative metabolism study of chloroacetamide herbicides, including compounds with structural similarities to 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide, reveals insights into their metabolic pathways. These herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are metabolized through complex pathways involving liver microsomes in both human and rat models, leading to the production of potentially carcinogenic compounds. Such studies highlight the environmental and health implications of these chemicals, underlining the need for understanding their metabolism to mitigate risks (Coleman et al., 2000).
Soil Interaction and Agricultural Impact
Research on the soil reception and activity of chloroacetamide herbicides, including acetochlor and its relatives, indicates how agricultural practices, such as the use of wheat straw and irrigation, affect the herbicide's efficacy and environmental fate. These findings are crucial for developing sustainable agricultural practices that minimize herbicidal impact on non-target species and reduce the potential for water contamination (Banks & Robinson, 1986).
Photodegradation and Environmental Persistence
The photodegradation of metolachlor, a compound related to this compound, in water under sunlight reveals the chemical's stability and degradation pathways. Understanding the photodegradation helps in assessing the persistence of such herbicides in aquatic environments and their potential impact on water quality. The relatively slow degradation rates indicate that these compounds can persist in the environment, posing long-term ecological risks (Kochany & Maguire, 1994).
Biodegradation and Remediation Strategies
The study of acetochlor's biodegradation by Rhodococcus sp. strain T3-1 highlights the potential for microbial remediation of chloroacetamide herbicide contamination. Identifying the enzymes involved in the N-deethoxymethylation of acetochlor opens avenues for bioremediation strategies to mitigate the environmental impact of these herbicides, offering a sustainable approach to managing herbicide pollution (Wang et al., 2015).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-19-13-4-2-3-11(15)10(13)7-14(18)17-12(8-16)9-5-6-9/h2-4,9,12H,5-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVDQADUDCLASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2475743.png)

![2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475745.png)
![N-cyclohexyl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2475747.png)
![7-Fluoro-2-methyl-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2475748.png)


![N-(4-chlorophenyl)-5-methyl-2-(methylthio)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475753.png)

![ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2475755.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2475759.png)